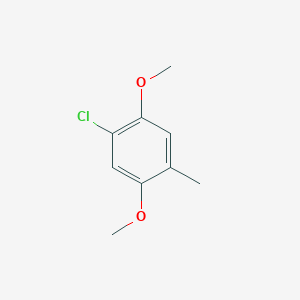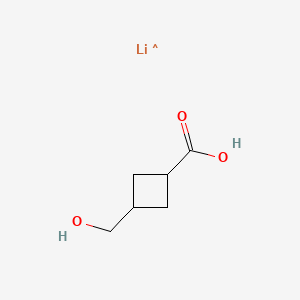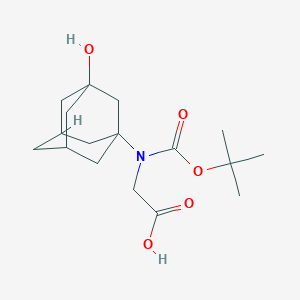
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one is a chemical compound with the molecular formula C12H20O It is known for its unique structure, which includes a cyclohexene ring substituted with four methyl groups and an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of mesityl oxide with other reagents under controlled conditions. The reaction involves the formation of a cyclohexene ring with four methyl groups and the attachment of an ethanone group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as halogens or alkyl groups, using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: In biological research, the compound may be used to study the effects of specific chemical structures on biological systems, including enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: In industrial applications, the compound may be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound’s effects may be mediated through various biochemical pathways, including signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
1-(4,4,6,6-Tetramethylcyclohex-1-EN-1-YL)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethanone and 1-(1,4-dimethyl-3-cyclohexen-1-yl)ethanone share structural similarities but differ in the position and number of methyl groups or other substituents.
Eigenschaften
Molekularformel |
C12H20O |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
1-(4,4,6,6-tetramethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C12H20O/c1-9(13)10-6-7-11(2,3)8-12(10,4)5/h6H,7-8H2,1-5H3 |
InChI-Schlüssel |
RUQQJLWKDLSPAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CCC(CC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


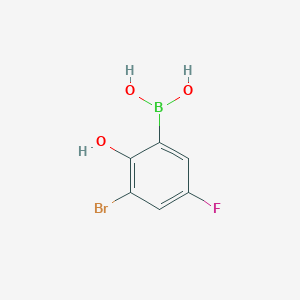
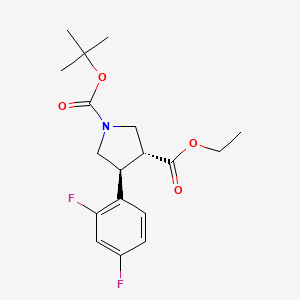

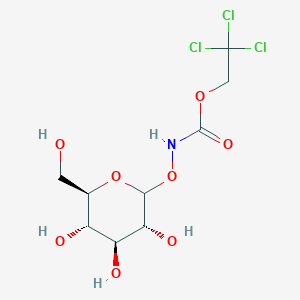
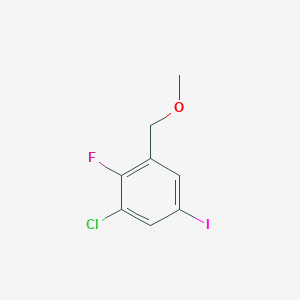
![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)

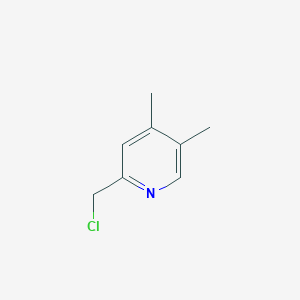
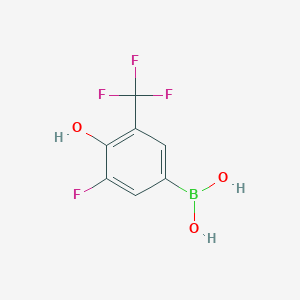
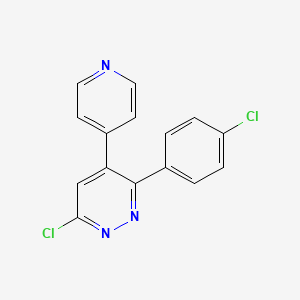
![5-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B14033527.png)
